

c-Met-IN-10: In Vitro Assay Application Notes and Protocols

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Compound of Interest					
Compound Name:	c-Met-IN-10				
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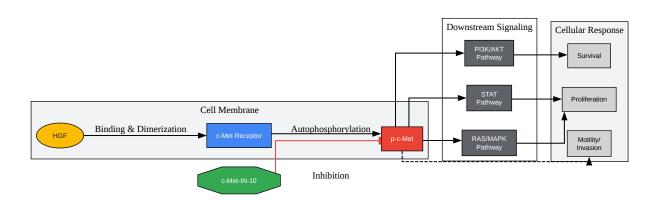
Introduction

c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a key regulator of a multitude of cellular processes including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4][5] **c-Met-IN-10** is a potent and selective small molecule inhibitor of c-Met kinase.[6] These application notes provide a comprehensive overview of in vitro protocols to characterize the activity of **c-Met-IN-10**, from biochemical validation to cellular functional assays.

c-Met Signaling Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to various cellular responses.[4][7][8]





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Caption: The c-Met signaling pathway is initiated by HGF binding, leading to receptor phosphorylation and activation of downstream cascades that regulate key cellular functions. **c-Met-IN-10** acts by inhibiting this phosphorylation.

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activities of **c-Met-IN-10**. This table can be used as a template for recording experimental results.



Assay Type	Target/Cell Line	Endpoint	c-Met-IN-10 IC₅o	Reference
Biochemical Assay	c-Met Kinase	Kinase Activity	16 nM	[6]
Cell Viability	A549 (Lung Carcinoma)	Cell Growth	0.56 μΜ	[6]
H460 (Lung Carcinoma)	Cell Growth	1.59 μΜ	[6]	
HT-29 (Colon Carcinoma)	Cell Growth	0.87 μΜ	[6]	

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of **c-Met-IN-10**.

Biochemical c-Met Kinase Assay

This assay directly measures the ability of **c-Met-IN-10** to inhibit the enzymatic activity of purified c-Met kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. The remaining ATP is converted into a luminescent signal.

Materials:

- Recombinant human c-Met enzyme
- Poly (Glu, Tyr) 4:1 substrate
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP solution
- c-Met-IN-10 (serial dilutions)



- Kinase-Glo® MAX Assay System (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Protocol:

- Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, ATP, and the PTK substrate.
- Dispense Master Mix: Add 25 μL of the master mix to each well of the assay plate.
- Add Inhibitor: Add 5 μ L of serially diluted **c-Met-IN-10** or vehicle control (e.g., DMSO) to the appropriate wells.
- Initiate Reaction: Add 20 μ L of diluted c-Met enzyme to all wells except the "blank" control (add 1x kinase assay buffer to the blank).
- Incubate: Incubate the plate at 30°C for 45-60 minutes.
- Stop Reaction & Detect Signal: Add 50 μL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.
- Incubate: Incubate at room temperature for 10 minutes to stabilize the signal.
- Read Luminescence: Measure the luminescent signal using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of c-Met-IN-10 relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the effect of **c-Met-IN-10** on c-Met autophosphorylation in a cellular context.



Principle: Western blotting uses antibodies to detect the levels of total and phosphorylated c-Met protein in cell lysates, providing a direct measure of the inhibitor's target engagement in cells.

Materials:

- c-Met expressing cancer cell line (e.g., HT-29, A549)
- Cell culture medium and supplements
- Hepatocyte Growth Factor (HGF)
- c-Met-IN-10
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer system
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
- Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.



- Inhibitor Treatment: Pre-treat the cells with various concentrations of c-Met-IN-10 for 2-4 hours.
- HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- · Western Blotting:
 - Separate equal amounts of protein (20-30 μg) by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Data Analysis: Densitometrically quantify the bands for phospho-c-Met and total c-Met, normalizing to the loading control.

Cell Viability Assay (e.g., AlamarBlue® or MTT)

This assay measures the cytotoxic or cytostatic effects of **c-Met-IN-10** on cancer cell lines.

Principle: Metabolically active cells reduce a reagent (e.g., resazurin in AlamarBlue®) into a fluorescent or colorimetric product. The signal intensity is proportional to the number of viable cells.



Materials:

- Cancer cell lines (e.g., A549, H460, HT-29)
- 96-well clear-bottom cell culture plates
- **c-Met-IN-10** (serial dilutions)
- AlamarBlue® reagent or MTT reagent and solubilization solution
- Microplate reader (fluorescence or absorbance)

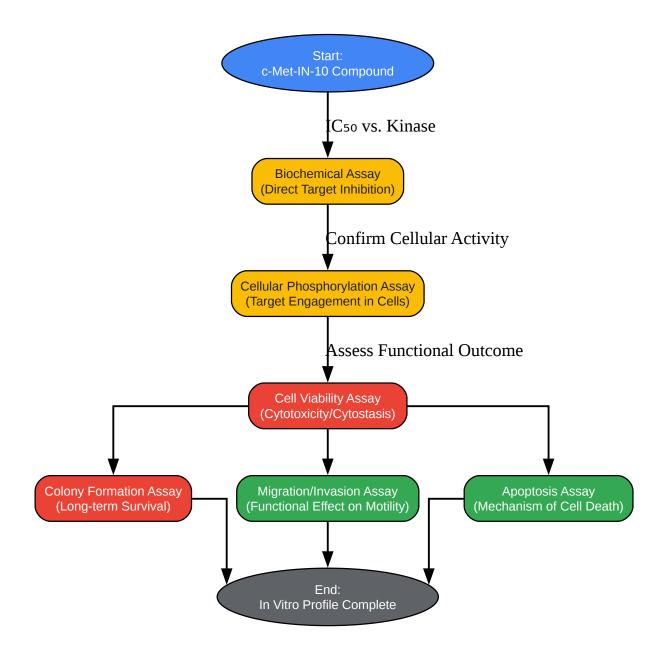
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of c-Met-IN-10 or vehicle control.
- Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
- Add Reagent: Add AlamarBlue® reagent (typically 10% of the well volume) and incubate for another 2-4 hours.
- Measure Signal: Read the fluorescence (Ex/Em: ~560/590 nm) or absorbance using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

In Vitro Assay Workflow

The following diagram illustrates a logical workflow for the in vitro characterization of a c-Met inhibitor like **c-Met-IN-10**.





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Caption: A typical workflow for characterizing **c-Met-IN-10**, starting from biochemical assays to progressively more complex cellular and functional assays.

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